9,9-Dichloro-9-silafluorene

Overview

Description

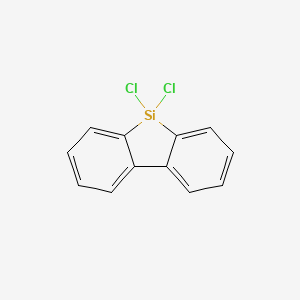

9,9-Dichloro-9-silafluorene is an organosilicon compound with the molecular formula C12H8Cl2Si. It is a derivative of silafluorene, where two chlorine atoms are attached to the silicon atom. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research .

Mechanism of Action

Target of Action

9,9-Dichloro-9-silafluorene is a silicon-based compound that primarily targets the π-conjugation system . This system is a part of the molecular structure that allows for the delocalization of π electrons across the structure, which is crucial for the compound’s optical properties .

Mode of Action

The compound interacts with its target by extending the conjugated π-systems from the 9H-9-silafluorene units through the introduction of functional aromatic substituents . This interaction can shift the absorption/emission maxima to longer wavelengths and fine-tune the optoelectronic properties .

Biochemical Pathways

The compound’s ability to modify the π-conjugation system and tune the homo–lumo gaps is essential for controlling electronic and optical properties . This suggests that the compound may influence pathways related to light absorption and emission in certain materials.

Result of Action

The primary result of this compound’s action is a shift in the absorption and fluorescence maxima in the solid-state . For example, a 9H-9-silafluorene containing a 5,5′- (2,2′-bithiophenyl) group showed significantly red-shifted absorption and fluorescence maxima in the solid-state .

Action Environment

It’s known that the compound exhibits high stability against light and chemical agents , suggesting that it may retain its efficacy and stability under various environmental conditions.

Biochemical Analysis

Biochemical Properties

9,9-Dichloro-9-silafluorene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins, influencing their activity and stability. For instance, this compound can bind to certain enzymes, altering their conformation and affecting their catalytic activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can interact with proteins, potentially affecting their folding and stability, which in turn can influence cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in downstream signaling events . This can result in altered gene expression, where certain genes may be upregulated or downregulated in response to the presence of this compound. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and proteins, through various types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding . These interactions can lead to changes in the conformation and activity of the biomolecules, resulting in either inhibition or activation of their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, with some effects persisting even after the compound has degraded. These long-term effects can include changes in gene expression, enzyme activity, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression in a positive manner . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and even cell death. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these pathways . This compound can affect metabolic flux by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dichloro-9-silafluorene typically involves the reaction of silicon tetrachloride (SiCl4) with 2,2’-dilithiobiphenyl. The reaction proceeds under controlled conditions to yield this compound as a colorless solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using silicon tetrachloride and biphenyl derivatives under optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 9,9-Dichloro-9-silafluorene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or alkyl lithium compounds are commonly used for substitution reactions.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

9,9-Dichloro-9-silafluorene has several applications in scientific research:

Comparison with Similar Compounds

- 9,9-Dihydroxy-9-silafluorene

- 9,9-Dialkyl-9-silafluorene

- 9,9-Diphenyl-9-silafluorene

Comparison: 9,9-Dichloro-9-silafluorene is unique due to the presence of chlorine atoms, which impart distinct reactivity compared to its hydroxyl, alkyl, or phenyl-substituted counterparts. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .

Biological Activity

9,9-Dichloro-9-silafluorene is a compound that has garnered attention in the field of materials science and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, biological effects, and applications based on recent research findings.

Synthesis and Properties

The synthesis of this compound typically involves cohydrolysis and condensation reactions. The compound exhibits interesting photophysical properties, including fluorescence characteristics that vary significantly between solution and solid states. For example, it has been reported to have low quantum yields in solution (Φ_fl = 0.01–0.18) but high solid-state quantum yields (Φ_fl = 0.65–0.78) with fluorescence maxima ranging from 377–390 nm in solid form .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, related silafluorene derivatives have shown effectiveness against various microbial strains. A comparative analysis of silafluorene derivatives demonstrated that the introduction of different substituents can significantly enhance their antimicrobial properties .

| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Moderate | TBD |

| Related Silafluorene Derivative | High | TBD |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while certain concentrations may exhibit cytotoxic effects on cancer cell lines, further research is necessary to establish a clear dose-response relationship and to identify potential therapeutic windows .

Case Studies

- Case Study on Antimicrobial Effects : A study investigated the antimicrobial activity of silafluorene derivatives against multidrug-resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with specific silafluorene compounds, highlighting their potential as novel antimicrobial agents .

- Cytotoxicity Assessment : Another case study focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed variable responses based on concentration and exposure time, suggesting that while some derivatives may be effective against cancer cells, they also pose risks at higher doses .

Properties

IUPAC Name |

5,5-dichlorobenzo[b][1]benzosilole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2Si/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQURIBNOAPIFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[Si]2(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347269 | |

| Record name | 9,9-Dichloro-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18030-58-5 | |

| Record name | 9,9-Dichloro-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.